
(3s,4r)-3-Fluorooxan-4-ol
Overview
Description
“(3s,4r)-3-Fluorooxan-4-ol” is a chemical compound with the molecular formula C5H9FO2 . It has a molecular weight of 120.12 g/mol . The IUPAC name for this compound is (3s,4r)-3-fluorotetrahydro-2h-pyran-4-ol . It is a building block used in research .
Molecular Structure Analysis
The molecular structure of “(3s,4r)-3-Fluorooxan-4-ol” can be represented by the SMILES notation: O[C@@H]1CCOC[C@@H]1F . This notation provides a way to represent the structure of the molecule in text format.Physical And Chemical Properties Analysis
“(3s,4r)-3-Fluorooxan-4-ol” has a density of 1.2±0.1 g/cm3 . The boiling point is 203.4±40.0 °C at 760 mmHg . The melting point information is not available .Scientific Research Applications
Catalyst in Organic Synthesis
“(3s,4r)-3-Fluorooxan-4-ol”, also known as Paroxol, has been effectively employed as a catalyst in synthesizing various organic compounds, including amides, esters, and amines . The 4-fluorophenyl group is thought to interact with substrate molecules, facilitating accelerated and efficient reactions .
Ligand in Coordination Compounds
Paroxol serves as a ligand in the synthesis of coordination compounds . Coordination compounds have a wide range of applications in scientific research, including catalysis, materials science, and medicine.
Stability in Various Environments
The hydroxymethyl group in Paroxol is believed to provide added stability to the compound, enabling it to maintain its structural integrity across various environments . This makes it suitable for use in experiments that involve harsh conditions.
Building Blocks in Drug Discovery
Paroxol is a high-quality multifunctional building block used in medicinal chemistry and drug discovery . It can be used to synthesize complex scaffolds, which are essential components of many pharmaceutical compounds.
Antimicrobial Activity
While there’s no direct evidence of antimicrobial activity for Paroxol, similar compounds have been isolated from cucumber stems and shown to have antimicrobial properties . Further research could potentially reveal similar properties in Paroxol.
Chromatography and Separation Sciences
Paroxol has been used in stereoselective separation of racemic trans-paroxol, N-methylparoxetine and paroxetine containing two chiral carbon centres by countercurrent chromatography . This makes it a valuable tool in the field of separation sciences.
Safety and Hazards
properties
IUPAC Name |
(3S,4R)-3-fluorooxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRZCAECMOKSR-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3s,4r)-3-Fluorooxan-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



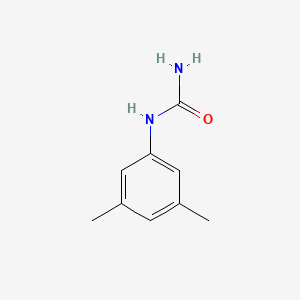
![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/structure/B3112886.png)

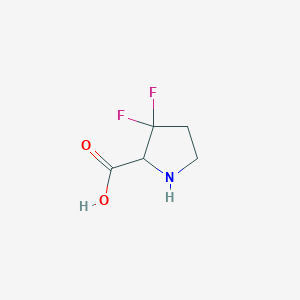
![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3112896.png)
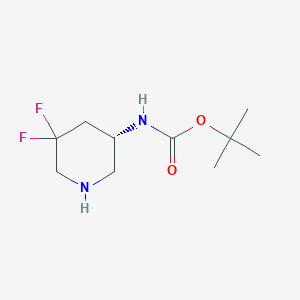
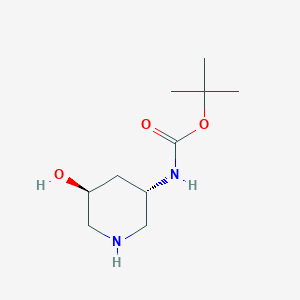
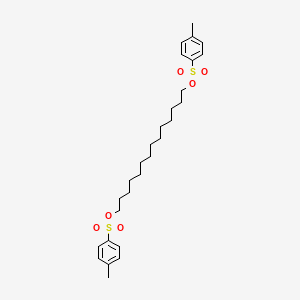

![Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B3112940.png)
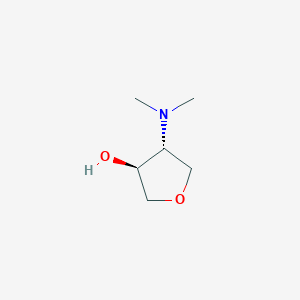
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/structure/B3112954.png)
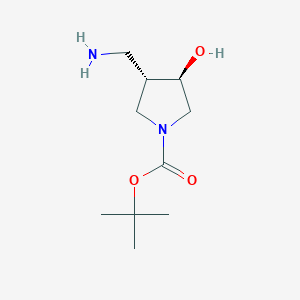
![tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3112984.png)